(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Description
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a fluorinated aromatic alcohol featuring a pyrimidine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group on the para-substituted phenyl ring. This compound belongs to a class of pyrimidine derivatives, which are widely explored in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets such as kinases and nucleic acids . The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxymethyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .
Structure
2D Structure
Properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDQHUOIPUAOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol generally involves the formation of the pyrimidine ring followed by the attachment of the phenylmethanol group at the 2-position of the pyrimidine ring. The key steps include:
- Construction of the 5-fluoropyrimidine core.
- Coupling of the pyrimidine ring with a 4-(hydroxymethyl)phenyl moiety.
- Purification and isolation of the target compound.
Synthesis of 5-Fluoropyrimidine Intermediates
According to a detailed procedure for 4-amino-5-fluoropyrimidines, the pyrimidine ring can be synthesized by reacting amidine hydrochlorides with potassium-(Z)-2-cyano-2-fluoroethenolate in dry methanol under inert atmosphere at room temperature for about 16 hours. The reaction mixture is then worked up by extraction and purified by column chromatography to yield fluoropyrimidine derivatives with good yields (e.g., 85%).
This step is critical as it provides the fluoropyrimidine nucleus necessary for further functionalization.
Purification and Characterization
Purification is commonly performed by column chromatography using hexane/ethyl acetate gradients, and the product is characterized by standard analytical techniques such as NMR, mass spectrometry, and melting point determination to confirm purity and structure.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrimidines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol exhibits several biological activities relevant to drug development:
- Antitumor Activity : The compound has shown promise as an antitumor agent, potentially acting on specific cancer pathways. Its structural attributes allow it to interact with key enzymes involved in tumor growth and proliferation.
- Kinase Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The fluorinated pyrimidine structure contributes to enhanced potency against these kinases, making it a candidate for further investigation in cancer therapies .
Synthetic Routes
Various synthetic routes have been explored for the preparation of this compound, allowing for modifications that optimize its pharmacological properties. Common methods include:
- Refluxing with Fluorinated Precursors : Synthesis often involves refluxing phenolic compounds with fluorinated pyrimidines under controlled conditions.
- Catalytic Hydrogenation : This method can be employed to enhance the yield and purity of the final product.
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, experiments showed an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as a lead compound in cancer therapy.
- Kinase Inhibition Research : A study focused on the dual inhibition of ALK and EGFR kinases demonstrated that derivatives of pyrimidines, including those structurally related to this compound, exhibit enhanced potency against resistant cancer strains. This highlights the importance of fluorinated pyrimidines in developing next-generation kinase inhibitors .
- Antifungal Applications : Preliminary studies suggest that compounds like this compound may also play a role in antifungal drug development by targeting pyrimidine biosynthesis pathways, which are critical for fungal virulence and survival .
Mechanism of Action
The mechanism of action of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Halogen-Substituted Pyrimidine Derivatives
- [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol: This analog replaces fluorine with bromine at the pyrimidine 5-position. However, fluorine’s higher electronegativity in the target compound may enhance electronic effects, improving target selectivity .
- α-(2-Chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol: This dichlorinated analog lacks the hydroxymethyl group but includes two chlorinated phenyl rings. Chlorine’s electron-withdrawing nature may reduce solubility compared to the fluorinated target compound .
Heterocyclic Variants
- [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Replacing the pyrimidine with an oxadiazole ring introduces a different hydrogen-bond acceptor profile. The oxadiazole’s reduced aromaticity may decrease π-π stacking interactions compared to pyrimidine derivatives .
Table 1: Structural Features of Key Analogs
| Compound | Pyrimidine Substituent | Phenyl Substituent | Key Functional Groups |
|---|---|---|---|
| (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol | 5-Fluoro | 4-Hydroxymethyl | Fluorine, Hydroxymethyl |
| [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol | 5-Bromo | 4-Hydroxymethyl | Bromine, Hydroxymethyl |
| α-(2-Chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol | None | 2-Cl, 4-Cl | Chlorine (x2) |
| [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | Oxadiazole (5-methyl) | 4-Hydroxymethyl | Oxadiazole, Hydroxymethyl |
Table 2: Representative Reaction Conditions
| Compound | Key Step | Reagents/Conditions | Yield |
|---|---|---|---|
| [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol | SNAr reaction | K₂CO₃, DCM, RT | ~70%* |
| N-Methylmethanesulfonamide derivative | Multi-step alkylation/reduction | NaH, DMF; DIBAL-H, toluene | ~60%† |
| Pyrrolo[2,3-d]pyrimidine analog | Microwave-assisted coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 68% |
Solubility and Crystallinity
The hydroxymethyl group in this compound facilitates hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs. Fluorine’s electronegativity may enhance crystallinity, as seen in related fluorinated salts with layered π-π interactions .
Biological Activity
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitumor agent. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl group linked to a methanol moiety and a fluoropyrimidine substituent. The presence of the fluorine atom enhances its biological activity by influencing the compound's electronic properties and interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Acute Myeloid Leukemia (AML)
- Lung Cancer
- Breast Cancer (both hormone-responsive and non-responsive)
The effective concentration (EC50) values for these activities typically range from 10 to 30 µM , suggesting moderate potency compared to established chemotherapeutics like statins .
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key enzymes involved in cancer cell metabolism. Studies have shown that it can interact with human CYP51, an enzyme critical for sterol biosynthesis, thereby disrupting cellular processes essential for tumor growth .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications in the pyrimidine ring or the phenyl group can significantly alter its potency. For instance, compounds with additional methyl substitutions on the methylene carbon between the pyrimidine and phenyl rings showed enhanced antiproliferative activity, with IC50 values dropping to as low as 0.026 µM .
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Suzuki Coupling Reaction : Utilizing (3-(hydroxymethyl)phenyl)boronic acid and 2-chloro-5-fluoropyrimidine under palladium catalysis.
- Oxidative Methods : Involving oxidation of ketones followed by cyclization reactions.
These synthetic routes allow for the optimization of yield and purity, facilitating further biological evaluation .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound relates to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base with fluorine | Established antitumor agent |
| (4-(Pyrimidin-2-yl)phenyl)methanol | Pyrimidine without fluorine | Different biological activity profile |
| 2-Amino-5-fluorobenzothiazole | Benzothiazole structure | Known for antimicrobial properties |
| 4-(6-Methylpyrimidin-2-yl)phenol | Methylated pyrimidine | Exhibits different enzyme inhibition patterns |
This table illustrates how the unique combination of functional groups in this compound influences its biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have validated the biological activity of this compound:
- In Vitro Studies : Demonstrated significant growth inhibition in various cancer cell lines.
- Mechanistic Insights : Elucidated its interaction with metabolic pathways critical for cancer cell survival.
- SAR Investigations : Provided insights into how structural modifications can enhance efficacy.
These findings underscore the potential of this compound as a lead compound in drug development targeting cancer therapies.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (4-(5-Fluoropyrimidin-2-yl)phenyl)methanol, and how is structural integrity validated?
Answer:
The synthesis typically involves multi-step organic reactions:
Key Steps :
- Nucleophilic Substitution : Introduce the fluoropyrimidine moiety via coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, using 5-fluoropyrimidine derivatives as precursors .
- Hydroxymethylation : Functionalize the phenyl ring with a hydroxymethyl group using formaldehyde or equivalent reagents under controlled basic conditions (e.g., NaOH) .
Optimization : Precise control of reaction parameters (temperature, solvent polarity, catalyst loading) is critical for yield optimization. For example, tetrahydrofuran (THF) or dimethylformamide (DMF) may be used as solvents to enhance reactivity .
Validation :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity via H and C NMR, focusing on aromatic proton shifts (e.g., δ 8.2–8.6 ppm for pyrimidine protons) and hydroxymethyl group detection (δ ~4.6 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z 235.08 for CHFNO) .
Advanced: How can computational modeling guide the prediction of biological target interactions for this compound?
Answer:
Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or enzymes with conserved ATP-binding pockets). Focus on hydrogen bonding between the fluoropyrimidine nitrogen and catalytic lysine residues .
Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns simulations) to evaluate interactions like π-π stacking between the phenyl ring and hydrophobic protein pockets .
Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to predict reactivity at the hydroxymethyl group for derivatization strategies .
Advanced: What strategies address low yields or side-product formation during synthesis?
Answer:
Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency. Additives like cesium carbonate may improve regioselectivity .
Purification Techniques :
- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like dehalogenated intermediates.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
In-situ Monitoring : Employ TLC or HPLC-MS to track reaction progress and identify side products early .
Basic: Which analytical techniques are critical for assessing purity and stability?
Answer:
High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
Infrared Spectroscopy (IR) : Confirm functional groups (e.g., O-H stretch at 3200–3600 cm for the hydroxymethyl group) .
X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies).
- Validate potency (IC) across multiple replicates to account for variability .
Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to rule out off-target effects .
Structural-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., chloro- or methoxy-substituted analogs) to identify critical pharmacophores .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
Kinase Inhibitor Development : The fluoropyrimidine core mimics ATP adenine, making it a scaffold for tyrosine kinase inhibitors (e.g., BTK or EGFR targets) .
Prodrug Design : The hydroxymethyl group can be esterified to enhance bioavailability or target-specific release .
Advanced: What spectroscopic techniques characterize electronic transitions in this compound?
Answer:
UV-Vis Spectroscopy : Analyze π→π* transitions (λ ~260–280 nm) to study conjugation between the phenyl and pyrimidine rings .
Fluorescence Quenching : Titrate with biomacromolecules (e.g., DNA) to measure binding constants via Stern-Volmer plots .
Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?
Answer:
Solubility Screening : Test in buffered solutions (pH 1.2–7.4) using shake-flask methods. Typical low solubility in water (<0.1 mg/mL) necessitates co-solvents (e.g., PEG 400) .
Formulation Strategies :
- Nanoemulsions : Use surfactants (e.g., Tween 80) to enhance dispersion.
- Solid Dispersions : Combine with polymers (e.g., PVP) to stabilize amorphous phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
